molecular formula C15H11N3O6S2 B2779437 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1170432-00-4

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2779437
CAS No.: 1170432-00-4
M. Wt: 393.39
InChI Key: KOXAHZSMGXZNFR-UHFFFAOYSA-N
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Description

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of benzodioxole, thiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Formation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Thiazole Synthesis: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with folate synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Thiazole-based Compounds: Other thiazole derivatives used in pharmaceuticals.

    Furan-2-carboxamide Derivatives: Compounds with similar furan-based structures.

Uniqueness

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is unique due to its combination of three distinct moieties (benzo[d][1,3]dioxole, thiazole, and furan), which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6S2/c19-14(17-15-16-5-6-25-15)11-3-4-13(24-11)26(20,21)18-9-1-2-10-12(7-9)23-8-22-10/h1-7,18H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXAHZSMGXZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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